5-Nitro-2,3,4-trichloro-benzotrifluoride

Catalog No.
S6607112
CAS No.
2088942-99-6
M.F
C7HCl3F3NO2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitro-2,3,4-trichloro-benzotrifluoride

CAS Number

2088942-99-6

Product Name

5-Nitro-2,3,4-trichloro-benzotrifluoride

IUPAC Name

2,3,4-trichloro-1-nitro-5-(trifluoromethyl)benzene

Molecular Formula

C7HCl3F3NO2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C7HCl3F3NO2/c8-4-2(7(11,12)13)1-3(14(15)16)5(9)6(4)10/h1H

InChI Key

YCMGGWWXGOHYQI-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)C(F)(F)F

5-Nitro-2,3,4-trichloro-benzotrifluoride is a chlorinated aromatic compound characterized by the presence of three chlorine atoms and one nitro group attached to a benzene ring that also contains a trifluoromethyl group. Its molecular formula is C7_{7}Cl3_{3}F3_{3}N1_{1}, and it has been identified as a compound of interest in various chemical processes due to its unique reactivity and structural properties. The presence of multiple electronegative substituents significantly influences its chemical behavior, making it useful in synthetic organic chemistry and industrial applications.

The chemical reactivity of 5-Nitro-2,3,4-trichloro-benzotrifluoride is primarily attributed to its nitro and chloro substituents. It can undergo several types of reactions:

  • Electrophilic Substitution: The nitro group can act as a directing group for further electrophilic substitution reactions, allowing for the introduction of additional functional groups.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles under appropriate conditions, such as in reactions with amines or thiols.
  • Fluorination: As a fluorinating agent, it can react with other organic compounds to introduce fluorine atoms into their structure.

The synthesis of 5-Nitro-2,3,4-trichloro-benzotrifluoride typically involves several steps:

  • Chlorination: Starting from benzotrifluoride, chlorination is performed to introduce chlorine atoms at specific positions on the aromatic ring.
  • Nitration: The introduction of the nitro group is achieved through nitration reactions using a mixture of nitric and sulfuric acids.
  • Selective Chlorination: Further chlorination may be conducted to achieve the desired trichlorinated product .

These methods allow for the controlled synthesis of this compound while managing the regioselectivity of substitutions.

5-Nitro-2,3,4-trichloro-benzotrifluoride finds applications in various fields:

  • Chemical Intermediates: It serves as a precursor for synthesizing other complex organic molecules.
  • Agricultural Chemicals: Its derivatives may be used in the formulation of herbicides and pesticides due to their reactivity and effectiveness against specific pests .
  • Fluorination Reagents: The compound acts as a fluorinating agent in organic synthesis processes.

Interaction studies involving 5-Nitro-2,3,4-trichloro-benzotrifluoride focus on its reactivity with various nucleophiles and electrophiles. Preliminary experiments suggest that this compound can form complexes with calixarene hosts, indicating potential applications in supramolecular chemistry . Such interactions may also provide insights into its behavior in biological systems.

Several compounds share structural similarities with 5-Nitro-2,3,4-trichloro-benzotrifluoride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-NitrobenzotrifluorideContains one nitro group and three fluorine atomsLess chlorinated; often used in similar applications
4-Chloro-3-nitrobenzotrifluorideOne chlorine atom and one nitro groupDifferent positioning of substituents
2,3-Dichloro-4-nitrobenzotrifluorideTwo chlorine atoms and one nitro groupMore chlorinated than 5-nitro variant
3,4-Dichloro-5-nitrobenzotrifluorideTwo chlorine atoms and one nitro groupSimilar reactivity but different structure

The uniqueness of 5-Nitro-2,3,4-trichloro-benzotrifluoride lies in its specific combination of electronegative substituents and its potential applications as both an intermediate for further synthesis and a fluorinating agent. Its distinct reactivity profile compared to similar compounds enhances its utility in organic chemistry and industrial applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

5

Exact Mass

292.902496 g/mol

Monoisotopic Mass

292.902496 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-11-23

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